molecular formula C19H18FN3O2S2 B2817007 N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021022-81-0

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2817007
CAS No.: 1021022-81-0
M. Wt: 403.49
InChI Key: DTMSJDYRLJYSJU-UHFFFAOYSA-N
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Description

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a thiophene ring, and a fluorophenethyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the treatment of thiazole with n-BuLi, followed by the addition of Boc-protected 2-bromoethanamine and a deprotection reaction with TFA. The obtained amine can then be coupled with a carboxylic acid to afford the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in modulating ion channels.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as ion channels. By modulating the activity of these channels, the compound can influence cellular processes and signaling pathways. This modulation is crucial for its potential therapeutic applications, particularly in treating conditions related to ion channel dysfunction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

  • N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
  • Substituted xanthines
  • Other thiazole-based ion channel modulators

Uniqueness

What sets N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide apart is its specific combination of functional groups and its ability to modulate ion channels effectively. This unique structure allows for targeted interactions with biological systems, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S2/c20-14-5-3-13(4-6-14)9-10-21-17(24)8-7-15-12-27-19(22-15)23-18(25)16-2-1-11-26-16/h1-6,11-12H,7-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSJDYRLJYSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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